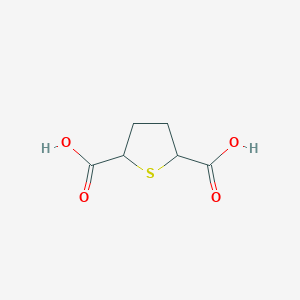

Thiolane-2,5-dicarboxylic acid

Vue d'ensemble

Description

Thiolane-2,5-dicarboxylic acid is a cyclic compound with the molecular formula C6H8O4S. It is a sulfur-containing heterocycle, which makes it an interesting subject of study in organic chemistry. The compound is known for its unique chemical and biological properties, making it valuable in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiolane-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Thiolane-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound compounds.

Applications De Recherche Scientifique

Coordination Chemistry

Thiolane-2,5-dicarboxylic acid is utilized in synthesizing coordination polymers. For instance:

- Cobalt(II) Coordination Polymer : The compound can form cobalt(II) thiophenedicarboxylate coordination polymers, which are noted for their structural diversity and potential applications in catalysis and materials science .

| Application | Description |

|---|---|

| Cobalt(II) Coordination Polymer | Used in novel mesogenic thiophene-based supramolecular liquid crystals. |

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds:

- Fluorescent Brightening Agents : It is a building block for synthesizing fluorescent agents used in textiles and plastics .

- Pharmaceuticals : The compound is involved in producing intermediates for anti-cancer drugs and other pharmaceuticals .

Material Science

The compound's properties allow it to be used in developing advanced materials:

- Self-Assembling Structures : Research indicates that this compound can be incorporated into self-assembling systems for creating porous coordination polymers with diverse architectures .

Case Study 1: Synthesis of Coordination Polymers

A study demonstrated the synthesis of a new cobalt(II) thiophenedicarboxylate coordination polymer using this compound. The resulting polymer exhibited unique thermal and physical properties, making it suitable for applications in sensors and catalysis.

Case Study 2: Development of Fluorescent Agents

Another research project focused on using this compound as a precursor for fluorescent brightening agents. The synthesized agents showed enhanced brightness and stability compared to conventional agents, leading to their application in various consumer products.

Mécanisme D'action

The mechanism of action of thiolane-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and interactions. It can form bonds with other molecules, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A close structural analogue with similar properties and applications.

Thiophene-2,5-dicarboxylic acid: Another sulfur-containing heterocycle with comparable reactivity and uses.

Uniqueness

Thiolane-2,5-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

Thiolane-2,5-dicarboxylic acid, specifically the (2S,5R) isomer, is a chiral compound characterized by its thiolane ring structure and two carboxylic acid groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : CHOS

- CAS Number : 877761-15-4

- Chirality : (2S,5R)

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity. The presence of the thiolane ring is particularly significant in its interaction with biological molecules.

This compound exhibits its biological effects primarily through enzyme inhibition. The carboxylic acid groups can interact with the active sites of enzymes, potentially blocking their function. This mechanism is crucial for its antimicrobial properties and its role in potential therapeutic applications against various diseases.

1. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 32 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

2. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 25 |

| Dipeptidyl Peptidase IV | Non-competitive | 30 |

The inhibition of these enzymes may contribute to the compound's therapeutic effects in conditions like diabetes and hypertension.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics. This suggests a potential role in treating antibiotic-resistant infections.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another investigation focused on the compound's effect on aldose reductase activity in diabetic rats. Results indicated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity. These findings highlight its potential as a therapeutic agent for managing diabetes.

Propriétés

IUPAC Name |

thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311536 | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-22-7 | |

| Record name | NSC243797 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.